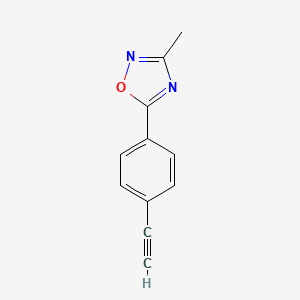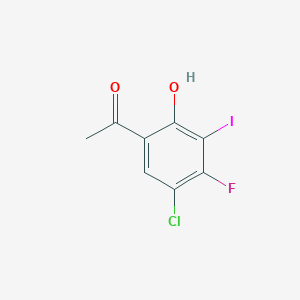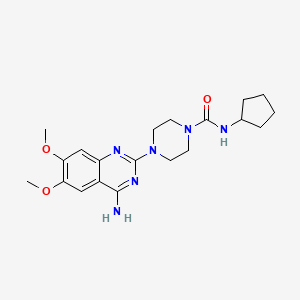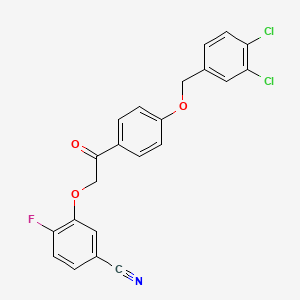
6-Bromo-8-chloro-4,4-dimethylthiochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Bromo-8-chloro-4,4-dimethylthiochroman is an organic compound that belongs to the thiochromene family This compound is characterized by the presence of bromine and chlorine atoms, along with two methyl groups attached to the thiochromene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-4,4-dimethylthiochroman typically involves the reaction of thiochromene derivatives with brominating and chlorinating agents. One common method is the bromination of 4,4-dimethylthiochromene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
6-Bromo-8-chloro-4,4-dimethylthiochroman undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiochromene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiochromene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted thiochromenes depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated thiochromenes or modified thiochromene rings.
科学的研究の応用
6-Bromo-8-chloro-4,4-dimethylthiochroman has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
作用機序
The mechanism of action of 6-Bromo-8-chloro-4,4-dimethylthiochroman depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved vary based on the specific biological context.
類似化合物との比較
Similar Compounds
6-bromo-4,4-dimethylthiochroman: Lacks the chlorine atom, making it less versatile in certain reactions.
8-chloro-4,4-dimethylthiochroman: Lacks the bromine atom, which may affect its reactivity and applications.
4,4-dimethylthiochroman: Lacks both bromine and chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
This dual halogenation allows for a broader range of chemical modifications and enhances its utility in various research fields .
特性
分子式 |
C11H12BrClS |
|---|---|
分子量 |
291.64 g/mol |
IUPAC名 |
6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrothiochromene |
InChI |
InChI=1S/C11H12BrClS/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3 |
InChIキー |
GJJRGLBMAOEJSR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCSC2=C1C=C(C=C2Cl)Br)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)










![Ethyl 8-amino-1,4,4-trimethyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B8686651.png)
![3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8686652.png)

